![molecular formula C8H6F3NO B14775747 N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of a trifluorophenyl group attached to an ethylidene hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trifluorophenylacetic acid with hydroxylamine under specific conditions. One common method includes the use of Meldrum’s acid, DMAP, and acetonitrile as solvents, with N,N-diisopropylethylamine and pivaloyl chloride as reagents . The reaction is carried out at controlled temperatures, often below 55°C, to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
Applications De Recherche Scientifique
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its reactivity, allowing it to participate in various biochemical reactions. It can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-[1-(2,4,5-trifluorophenyl)ethyl]hydroxylamine: This compound shares a similar structure but differs in the position of the hydroxylamine group.
(E)-N-[1-(2,4,6-trifluorophenyl)ethylidene]hydroxylamine: Another similar compound with a different trifluorophenyl substitution pattern.
Uniqueness
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is unique due to its specific trifluorophenyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3 |
Clé InChI |
XIWAFPYIEKQWQI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


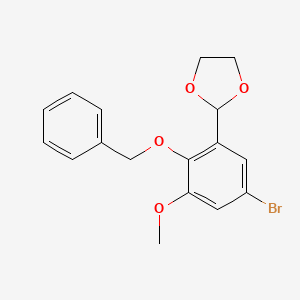


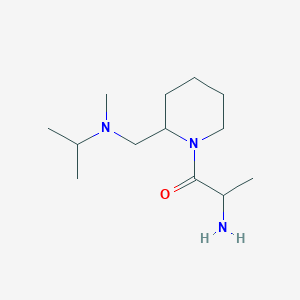
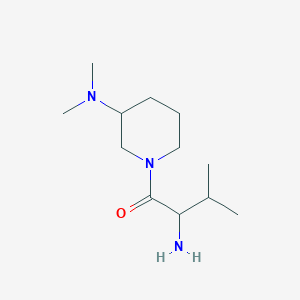
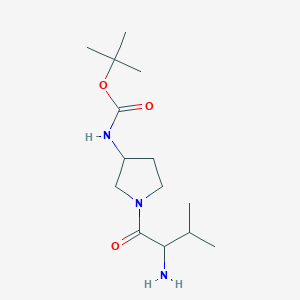

![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)

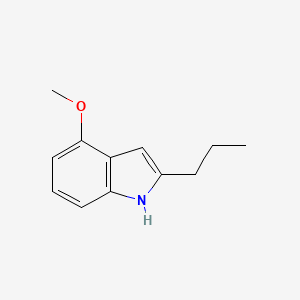

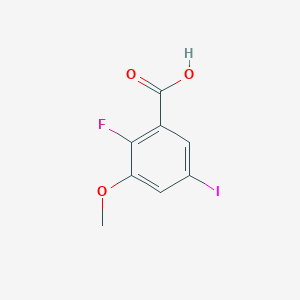
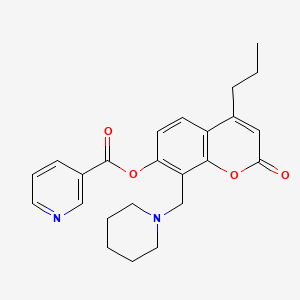
![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
